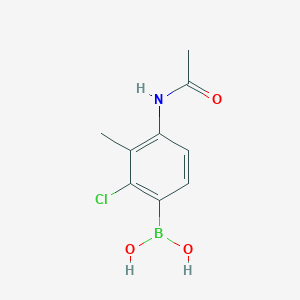

4-Acetamido-2-chloro-3-methylphenylboronic acid

CAS No.:

Cat. No.: VC13650791

Molecular Formula: C9H11BClNO3

Molecular Weight: 227.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BClNO3 |

|---|---|

| Molecular Weight | 227.45 g/mol |

| IUPAC Name | (4-acetamido-2-chloro-3-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13) |

| Standard InChI Key | HXTPNDCGEJCEQY-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule consists of a phenyl ring with three substituents:

-

Acetamido group (-NHCOCH3) at the 4-position, introducing hydrogen-bonding capacity and electron-withdrawing effects.

-

Chloro group (-Cl) at the 2-position, contributing steric bulk and electron-withdrawing characteristics.

-

Methyl group (-CH3) at the 3-position, enhancing hydrophobicity and steric hindrance.

The boronic acid moiety (-B(OH)2) at the 1-position enables participation in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Profiling

Key properties inferred from structurally similar boronic acids :

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H11BClNO3 |

| Molecular Weight | 227.46 g/mol |

| Log P (Predicted) | 1.2–1.8 (moderate lipophilicity) |

| Solubility in Water | ~0.5–1.2 mg/mL (low solubility) |

| pKa (Boronic Acid) | ~8.5–9.5 |

| Hydrogen Bond Donors/Acceptors | 3/4 |

The acetamido group increases polarity compared to simpler arylboronic acids like phenylboronic acid (Log P ~1.4) , while the chloro and methyl groups slightly elevate hydrophobicity.

Synthesis and Reaction Pathways

General Synthetic Strategy

4-Acetamido-2-chloro-3-methylphenylboronic acid can be synthesized via sequential functionalization of a pre-existing boronic acid scaffold or through Suzuki coupling of halogenated precursors. A plausible route involves:

-

Introduction of the Acetamido Group:

-

Boronic Acid Installation:

Optimized Reaction Conditions

Data from analogous Suzuki couplings :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | K2CO3 or Na2CO3 |

| Solvent System | 1,4-Dioxane/Water (3:1) |

| Temperature | 80–100°C |

| Reaction Time | 1.5–4 hours |

| Yield | 70–85% |

For example, a related synthesis of 4'-chloro-4-methoxy-3'-methylbiphenyl-3-amine achieved 73.8% yield using PdCl2(dppf) and Na2CO3 in 1,4-dioxane/water at 80°C .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables C-C bond formation with aryl halides, making it valuable for constructing biaryl structures in pharmaceuticals and agrochemicals . For instance:

-

Pharmaceutical Intermediates: Synthesis of kinase inhibitors or antiviral agents requiring sterically hindered biphenyl motifs.

-

Material Science: Preparation of conjugated polymers for organic electronics.

Functional Group Compatibility

The acetamido group’s stability under basic conditions allows retention during coupling reactions, while the chloro group serves as a potential site for further functionalization (e.g., nucleophilic substitution).

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Future Directions and Challenges

Research Gaps

-

Solubility Optimization: Structural modifications (e.g., PEGylation) to enhance aqueous solubility for biological applications.

-

Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Fe) to replace palladium in coupling reactions.

Regulatory Considerations

-

Toxicological Profiling: Acute and chronic toxicity studies required for pharmaceutical or industrial use.

-

Environmental Impact: Biodegradability assessments of boronic acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume